Nalidixic Acid

Description

Nalidixic acid is a cream-colored powder. (NTP, 1992)

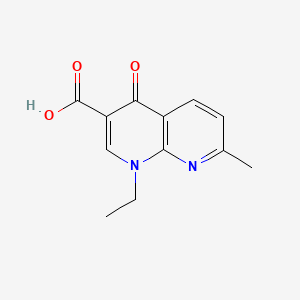

Nalidixic acid is a monocarboxylic acid comprising 1,8-naphthyridin-4-one substituted by carboxylic acid, ethyl and methyl groups at positions 3, 1, and 7, respectively. An orally administered antibacterial, it is used in the treatment of lower urinary-tract infections due to Gram-negative bacteria, including the majority of E. coli, Enterobacter, Klebsiella, and Proteus species. It has a role as an antibacterial drug, a DNA synthesis inhibitor and an antimicrobial agent. It is a monocarboxylic acid, a 1,8-naphthyridine derivative and a quinolone antibiotic. It is a conjugate acid of a nalidixic acid anion.

Nalidixic acid is a synthetic 1,8-naphthyridine antimicrobial agent with a limited bacteriocidal spectrum. It is an inhibitor of the A subunit of bacterial DNA gyrase.

Nalidixic acid has been reported in Phaseolus vulgaris with data available.

Nalidixic Acid is a synthetic quinolone and antibacterial agent with urinary tract antiseptic activity. Nalidixic acid concentrates in the renal tubules and bladder and exerts its local antibacterial actions by interference of DNA gyrase activity, thereby inhibiting DNA synthesis during bacterial replication in a dose-dependent manner. Nalidixic acid is active against most gram-negative organisms that cause urinary tract infections.

NALIDIXIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for bacterial disease and has 1 investigational indication.

A synthetic 1,8-naphthyridine antimicrobial agent with a limited bacteriocidal spectrum. It is an inhibitor of the A subunit of bacterial DNA GYRASE.

See also: Oxolinic Acid (related); Gemifloxacin (related); Nalidixate Sodium (narrower) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWLWQUZZRMNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Record name | NALIDIXIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3374-05-8 (hydrochloride salt, anhydrous) | |

| Record name | Nalidixic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020912 | |

| Record name | Nalidixic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nalidixic acid is a cream-colored powder. (NTP, 1992), Solid | |

| Record name | NALIDIXIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nalidixic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Soly at 23 °C (mg/ml): chloroform 35; toluene 1.6; methanol 1.3; ethanol 0.6; water 0.1; ether 0.1., PRACTICALLY INSOL IN WATER; SOL IN SOLN OF CARBONATES, 2.30e+00 g/L | |

| Record name | NALIDIXIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nalidixic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NALIDIXIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nalidixic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

PALE BUFF, CRYSTALLINE POWDER, WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER | |

CAS No. |

389-08-2 | |

| Record name | NALIDIXIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nalidixic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=389-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalidixic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000389082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalidixic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nalidixic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nalidixic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nalidixic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalidixic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALIDIXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B91HWA56M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NALIDIXIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nalidixic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

444 to 446 °F (NTP, 1992), 229-230 °C, 229.5 °C | |

| Record name | NALIDIXIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20720 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nalidixic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NALIDIXIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3241 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nalidixic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of a New Antibacterial Era: The Discovery and Development of Nalidixic Acid

A serendipitous discovery in the late 1950s by Dr. George Lesher and his team at the Sterling-Winthrop Research Institute heralded the advent of a new class of synthetic antibacterial agents—the quinolones. This in-depth guide explores the discovery, historical development, and mechanism of action of the progenitor of this class, nalidixic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational antimicrobial agent.

The Accidental Discovery: A Byproduct of Antimalarial Research

The story of nalidixic acid begins not with a targeted search for a new antibiotic, but as an unexpected outcome of research into antimalarial compounds. In the late 1950s, while working on the synthesis of chloroquine, Lesher and his colleagues isolated a byproduct that demonstrated modest antibacterial properties.[1] This initial lead compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] Intrigued by this finding, the team embarked on a systematic modification of this quinolone structure, which ultimately led to the synthesis of a series of 1,8-naphthyridine derivatives. Among these, nalidixic acid (1-ethyl-7-methyl-1,8-naphthyridine-4-one-3-carboxylic acid) emerged as a promising candidate with significant antibacterial activity, particularly against Gram-negative bacteria.[2] The discovery was formally reported in the Journal of Medicinal and Pharmaceutical Chemistry in 1962.[3][4]

Early In Vitro Antibacterial Activity

Initial antibacterial screening of nalidixic acid revealed its potent activity against a range of Gram-negative pathogens commonly associated with urinary tract infections (UTIs). Early studies demonstrated its effectiveness against species such as Escherichia coli, Proteus, and Klebsiella. The primary method for quantifying this activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Nalidixic Acid Against Common Gram-Negative Bacteria (Early Studies)

| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 100 | 2 - 32 | 4 | 16 |

| Proteus mirabilis | 50 | 4 - 64 | 8 | 32 |

| Klebsiella pneumoniae | 50 | 4 - 128 | 16 | 64 |

| Enterobacter spp. | 30 | 8 - 256 | 32 | 128 |

| Shigella spp. | 20 | 1 - 16 | 2 | 8 |

Note: Data compiled from various early publications and represents typical MIC values observed in the 1960s. Actual values may have varied between studies.

Experimental Protocols

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid, as described in early publications, involves a multi-step process starting from 2-amino-6-methylpyridine.

Experimental Workflow for the Synthesis of Nalidixic Acid

References

- 1. Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,8-NAPHTHYRIDINE DERIVATIVES. A NEW CLASS OF CHEMOTHERAPEUTIC AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of nalidixic acid: purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Nalidixic Acid's Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectrum of activity of nalidixic acid against Gram-negative bacteria. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and bacterial resistance pathways.

Spectrum of Activity

Nalidixic acid, the first of the quinolone antibiotics, exhibits a spectrum of activity primarily directed against Gram-negative bacteria. It is particularly effective against many of the common causative agents of urinary tract infections (UTIs). At lower concentrations, nalidixic acid is bacteriostatic, inhibiting bacterial growth and reproduction, while at higher concentrations, it becomes bactericidal, actively killing the bacteria.[1] However, it is noteworthy that at very high concentrations (around 400 μg/ml), its bactericidal effect diminishes, and it becomes relatively bacteriostatic.[2][3]

The drug has demonstrated marked antibacterial activity against species such as Escherichia coli, Proteus, Shigella, Enterobacter, and Klebsiella.[1][4] Generally, Pseudomonas species are resistant to nalidixic acid. While its primary targets are Gram-negative organisms, it shows only minor activity against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of nalidixic acid against various Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Gram-Negative Bacterium | MIC Range (µg/mL) | Susceptibility Interpretive Criteria (µg/mL) |

| Escherichia coli | 2 - 8 | ≤16 (Susceptible), ≥32 (Resistant) |

| Proteus mirabilis | 2.1 - 8 | ≤16 (Susceptible), ≥32 (Resistant) |

| Salmonella enterica | Varies; Nalidixic acid resistance is a marker for reduced ciprofloxacin susceptibility. | - |

| Enterobacter species | Susceptible | ≤16 (Susceptible), ≥32 (Resistant) |

| Klebsiella species | Susceptible | ≤16 (Susceptible), ≥32 (Resistant) |

| Morganella morganii | Susceptible | ≤16 (Susceptible), ≥32 (Resistant) |

| Providencia rettgeri | Susceptible | ≤16 (Susceptible), ≥32 (Resistant) |

| Aeromonas hydrophila | Generally Susceptible | - |

| Serratia marcescens | Susceptibility testing is recommended. | - |

| Pseudomonas aeruginosa | Generally Resistant | - |

Mechanism of Action

Nalidixic acid's bactericidal action stems from its ability to inhibit bacterial DNA synthesis. Its primary target in Gram-negative bacteria is the A subunit of DNA gyrase, a type II topoisomerase. It also affects topoisomerase IV, though to a lesser extent. By inhibiting these essential enzymes, nalidixic acid prevents the unwinding and replication of bacterial DNA.

At optimal bactericidal concentrations (50 to 200 μg/ml), nalidixic acid specifically inhibits DNA synthesis without immediately affecting RNA or protein synthesis. At higher, less bactericidal concentrations, it also inhibits RNA and protein synthesis.

Figure 1. Mechanism of action of nalidixic acid in Gram-negative bacteria.

Mechanisms of Resistance

Resistance to nalidixic acid in Gram-negative bacteria can emerge through several mechanisms. The most common is the alteration of the drug's target enzymes through chromosomal mutations. Plasmid-mediated resistance has also been identified.

Chromosomal Mutations:

-

Target Modification: Mutations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV respectively, are the primary mechanism of resistance. These mutations reduce the binding affinity of nalidixic acid to its targets.

Plasmid-Mediated Resistance:

-

Target Protection: The qnr genes (qnrA, qnrB, qnrS) produce proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones.

-

Enzymatic Modification: The aac(6')-Ib-cr gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain quinolones.

-

Efflux Pumps: Some plasmids carry genes for efflux pumps that actively transport nalidixic acid out of the bacterial cell, reducing its intracellular concentration.

Figure 2. Mechanisms of resistance to nalidixic acid in Gram-negative bacteria.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the susceptibility of bacteria to nalidixic acid are crucial for clinical and research purposes. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests. The two primary methods are broth microdilution and agar dilution.

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

Materials:

-

Nalidixic acid powder

-

Appropriate solvent (e.g., 0.1 N NaOH)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of nalidixic acid by dissolving the powder in a small amount of 0.1 N NaOH and then diluting with sterile distilled water to the desired concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the nalidixic acid stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentration by half.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of nalidixic acid that shows no visible bacterial growth (turbidity).

Figure 3. Workflow for the broth microdilution method.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

-

Nalidixic acid powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of nalidixic acid as described for the broth microdilution method.

-

Agar Plate Preparation: Prepare a series of MHA plates containing twofold serial dilutions of nalidixic acid. Add the appropriate volume of the antibiotic solution to the molten agar (cooled to 45-50°C) before pouring the plates. Also, prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. Each spot should contain approximately 10⁴ CFU.

-

Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of nalidixic acid on which there is no visible bacterial growth, a faint haze, or a single colony.

Figure 4. Workflow for the agar dilution method.

References

The Dual Nature of Nalidixic Acid: A Technical Guide to its Bacteriostatic and Bactericidal Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid, the progenitor of the quinolone class of antibiotics, exhibits a concentration-dependent dual effect on susceptible bacteria, acting as both a bacteriostatic and a bactericidal agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these distinct activities, methodologies for their characterization, and quantitative data on its efficacy against key gram-negative pathogens. Understanding this dual nature is critical for optimizing its use in research and for the development of novel antimicrobial agents.

Mechanism of Action: A Tale of Two Concentrations

Nalidixic acid's primary mode of action is the inhibition of bacterial DNA synthesis.[1][2] It achieves this by targeting two essential type II topoisomerase enzymes: DNA gyrase (primarily in gram-negative bacteria) and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

The distinction between bacteriostatic and bactericidal effects is largely determined by the concentration of nalidixic acid and the resulting level of DNA damage.

-

Bacteriostatic Effect (Lower Concentrations): At lower concentrations, nalidixic acid selectively and reversibly inhibits DNA gyrase.[5] This inhibition prevents the relaxation of positively supercoiled DNA that accumulates ahead of the replication fork, thereby halting DNA replication and, consequently, bacterial growth and reproduction. The effect is primarily inhibitory, and the bacteria can resume growth if the antibiotic is removed.

-

Bactericidal Effect (Higher Concentrations): At higher concentrations, nalidixic acid stabilizes the complex between DNA gyrase and DNA, leading to the accumulation of double-strand DNA breaks. This extensive DNA damage triggers the bacterial SOS response, a complex cellular mechanism to repair DNA. However, if the damage is too severe for the SOS repair system to handle, it leads to programmed cell death, resulting in a bactericidal outcome.

A paradoxical effect has been observed where at very high concentrations (e.g., around 400 µg/ml), the bactericidal activity of nalidixic acid may decrease, and the drug becomes more bacteriostatic. This is attributed to the additional inhibition of RNA and protein synthesis at these elevated concentrations, which can interfere with the cellular processes required for bactericidal action.

Signaling Pathways

DNA Gyrase Inhibition Pathway

The following diagram illustrates the mechanism of DNA gyrase inhibition by nalidixic acid, leading to bacteriostatic or bactericidal outcomes depending on the extent of DNA damage.

SOS Response Induction Pathway

The induction of the SOS response is a critical step in the bactericidal action of nalidixic acid. The following diagram outlines this signaling cascade.

Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of nalidixic acid against various gram-negative bacteria. The ratio of MBC to MIC is a critical parameter, with a value of ≤4 generally indicating a bactericidal effect.

Table 1: MIC and MBC of Nalidixic Acid Against Various Bacterial Species

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Escherichia coli | Commensal Strain | 64 (resistant variant) | - | |

| Escherichia coli | - | 8 | - | |

| Proteus spp. | Clinical Isolates | <50 | - | |

| Shigella sonnei | - | 32 (resistant) | - | |

| Shigella flexneri | - | >128 (resistant) | - | |

| Salmonella Typhimurium | Multidrug-resistant | 150 | 250 | |

| Shiga-toxin producing E. coli (STEC) | Multidrug-resistant | 150 | 250 | |

| Klebsiella pneumoniae | - | 0.03 | - |

Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and inoculum size.

Experimental Protocols

Accurate determination of bacteriostatic and bactericidal activity relies on standardized experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Workflow for MIC Determination

Detailed Protocol:

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: A serial two-fold dilution of nalidixic acid is prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with a standardized volume of the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of nalidixic acid in which there is no visible bacterial growth (turbidity).

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Experimental Workflow for MBC Determination

Detailed Protocol:

-

Perform MIC Assay: An MIC test is performed as described previously.

-

Subculturing: A small volume (e.g., 10 µL) from the wells showing no visible growth in the MIC assay is plated onto antibiotic-free agar plates.

-

Incubation: The agar plates are incubated at 37°C for 18-24 hours.

-

Colony Counting: The number of colonies on each plate is counted.

-

MBC Determination: The MBC is the lowest concentration of nalidixic acid that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Time-Kill Assay

This dynamic assay provides information on the rate of bactericidal activity over time.

Experimental Workflow for Time-Kill Assay

Detailed Protocol:

-

Inoculum Preparation: A standardized bacterial culture is grown to the logarithmic phase.

-

Antibiotic Addition: Nalidixic acid is added to the culture at various concentrations (e.g., multiples of the MIC). A growth control without the antibiotic is also included.

-

Sampling: The cultures are incubated at 37°C with shaking, and samples are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Count: Each sample is serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the CFU/mL from the initial inoculum.

Conclusion

Nalidixic acid serves as a classic example of how antibiotic concentration can dictate the nature of its antibacterial effect. While its clinical use has been largely superseded by newer, more potent fluoroquinolones, it remains an invaluable tool in research for understanding bacterial DNA replication, the SOS response, and the fundamental principles of antibiotic action. A thorough understanding of its bacteriostatic and bactericidal properties, facilitated by the experimental protocols and data presented in this guide, is essential for its continued application in scientific discovery and the development of next-generation antimicrobial therapies.

References

- 1. Antibiotic Susceptibility Pattern of Shigella spp. Isolated from Patients Suspected of Acute Gastroenteritis | Semantic Scholar [semanticscholar.org]

- 2. Increasing Spectrum in Antimicrobial Resistance of Shigella Isolates in Bangladesh: Resistance to Azithromycin and Ceftriaxone and Decreased Susceptibility to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 4. Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lib.itg.be [lib.itg.be]

Nalidixic Acid: A Technical Guide for the Research Professional

An In-depth Review of the First-Generation Quinolone Antibiotic

Nalidixic acid, the progenitor of the quinolone class of antibiotics, represents a cornerstone in the history of antimicrobial chemotherapy. Since its discovery in 1962 as a byproduct of chloroquine synthesis, it has served as a crucial tool in treating urinary tract infections and as a foundational scaffold for the development of more potent fluoroquinolone derivatives.[1] This technical guide provides a comprehensive overview of nalidixic acid, tailored for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and the molecular basis of bacterial resistance. Detailed experimental protocols and structured data presentations are included to support further research and development efforts in this field.

Core Properties and Mechanism of Action

Nalidixic acid is a synthetic 1,8-naphthyridine derivative, distinguishing it structurally from the core quinoline ring of later generations.[1] Its primary antibacterial activity is exerted through the inhibition of essential bacterial type II topoisomerases: DNA gyrase (encoded by gyrA and gyrB genes) and, to a lesser extent, topoisomerase IV (encoded by parC and parE genes).[1][2]

The drug selectively and reversibly blocks bacterial DNA replication.[1] It targets the A subunit of DNA gyrase, an enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication and transcription. Nalidixic acid traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the formation of a drug-enzyme-DNA ternary complex. This action inhibits the resealing step of the supercoiling process, resulting in double-strand DNA breaks and ultimately leading to bacterial cell death. At lower concentrations, it exhibits a bacteriostatic effect by inhibiting DNA synthesis, while at higher concentrations, it becomes bactericidal.

Figure 1: Mechanism of action of nalidixic acid.

Antimicrobial Spectrum and Potency

Nalidixic acid's spectrum of activity is primarily focused on Gram-negative bacteria, particularly the Enterobacteriaceae family. It has historically been effective against common urinary tract pathogens. Gram-positive bacteria and Pseudomonas species are generally resistant.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) |

| Escherichia coli | - | - | 1 - 256 |

| Klebsiella pneumoniae | - | - | - |

| Proteus mirabilis | - | - | - |

| Enterobacter aerogenes | 4 | 4 | 2 - >32 |

| Enterobacter cloacae | >4 | >32 | 2 - >32 |

| Citrobacter freundii | 4 | 16 | 4 - >32 |

| Citrobacter koseri | 4 | 4 | 2 - >32 |

| Salmonella spp. | - | - | - |

| Shigella spp. | - | - | - |

Data sourced from TOKU-E Antimicrobial Index Knowledgebase. Dashes indicate that specific MIC50/MIC90 values were not available in the cited source, though a range was provided for some.

Clinical breakpoints for nalidixic acid have been largely removed or revised by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). CLSI maintains breakpoints for uncomplicated urinary tract infections only, with a susceptible breakpoint of ≤16 µg/mL and resistant at ≥32 µg/mL.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of nalidixic acid is well-characterized, making it suitable for its primary indication of treating urinary tract infections.

| Parameter | Value |

| Absorption | Rapidly and almost completely absorbed from the GI tract. |

| Bioavailability | ~96% |

| Protein Binding | 93% (Nalidixic Acid), 63% (Hydroxynalidixic Acid) |

| Metabolism | Hepatic; 30% converted to the active metabolite, 7-hydroxynalidixic acid. |

| Half-life | 1.1 - 2.5 hours in healthy adults; up to 21 hours in renal impairment. |

| Excretion | Primarily renal, via glomerular filtration. High concentrations achieved in urine. |

The active metabolite, 7-hydroxynalidixic acid, possesses antibacterial activity similar to the parent compound and accounts for a significant portion of the drug's activity in the urine.

Mechanisms of Resistance

Bacterial resistance to nalidixic acid is a significant clinical issue and primarily arises from chromosomal mutations. Unlike many other antibiotics, resistance is not typically transferred via R-factors (plasmids).

Primary Mechanisms of Resistance:

-

Target Site Mutations: The most common mechanism is the alteration of the drug's target enzymes. Single point mutations within the quinolone resistance-determining region (QRDR) of the gyrA gene, particularly at codons 83 and 87, are strongly associated with high-level resistance. These mutations reduce the binding affinity of nalidixic acid to DNA gyrase. Mutations in parC, the gene encoding a subunit of topoisomerase IV, can also contribute to resistance, often in conjunction with gyrA mutations.

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport nalidixic acid out of the bacterial cell, reducing its intracellular concentration and leading to low-level resistance.

-

Plasmid-Mediated Quinolone Resistance (PMQR): While less common and typically conferring only low-level resistance, plasmid-borne genes such as qnr (which protects DNA gyrase) and aac(6')-Ib-cr (an aminoglycoside acetyltransferase that can also modify quinolones) can reduce susceptibility.

Figure 2: Logical flow of resistance development.

Experimental Protocols

Accurate and standardized methods are critical for evaluating the efficacy of nalidixic acid and determining bacterial susceptibility.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare Antimicrobial Stock Solution: Prepare a stock solution of nalidixic acid powder of known potency in an appropriate solvent (e.g., 0.1 M NaOH) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

-

Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 12. Pipette 200 µL of the 2x nalidixic acid solution into well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

-

Prepare Inoculum: Select 3-4 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculate Plate: Dilute the standardized inoculum in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation. Within 15 minutes of standardization, add 100 µL of the diluted inoculum to wells 1 through 11.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of nalidixic acid at which there is no visible growth (turbidity) as observed from the bottom of the plate.

Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Protocol:

-

Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the inside wall of the tube to remove excess liquid. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

-

Apply Antimicrobial Disk: Using sterile forceps or a dispenser, apply a 30 µg nalidixic acid disk to the surface of the inoculated agar. Ensure the disk is in firm contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.

-

Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result (Susceptible, Intermediate, or Resistant) based on established criteria from a standards organization like CLSI. For Enterobacteriaceae, a zone of ≥19 mm is susceptible, 14-18 mm is intermediate, and ≤13 mm is resistant.

Figure 3: Workflow for antimicrobial susceptibility testing.

Detection of gyrA Mutations by PCR and Sequencing

This protocol outlines the amplification and analysis of the gyrA QRDR to identify mutations associated with resistance.

Protocol:

-

DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or a standard heat-lysis protocol.

-

PCR Amplification:

-

Primers: Design or use previously validated primers that flank the QRDR of the gyrA gene for the target bacterial species.

-

Reaction Mix: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, forward and reverse primers, and the extracted template DNA.

-

Thermocycling: Perform PCR with an initial denaturation step (e.g., 94°C for 5 min), followed by 30-35 cycles of denaturation (e.g., 94°C for 40s), annealing (e.g., 54°C for 40s), and extension (e.g., 72°C for 40s), followed by a final extension step (e.g., 72°C for 5 min).

-

-

Verification of Amplicon: Run a portion of the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.

-

PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs using a commercial PCR cleanup kit.

-

Sanger Sequencing: Send the purified PCR product for Sanger sequencing using one or both of the amplification primers.

-

Sequence Analysis: Align the obtained sequence with a wild-type gyrA reference sequence from a susceptible strain of the same species. Identify any nucleotide changes that result in amino acid substitutions within the QRDR, particularly at key codons like 83 and 87.

Conclusion

Nalidixic acid, while largely superseded in clinical practice by the more potent and broader-spectrum fluoroquinolones, remains a molecule of significant scientific importance. It serves as a valuable tool for studying bacterial DNA replication and is a critical marker for detecting the emergence of quinolone resistance mechanisms. A thorough understanding of its properties, from its molecular mechanism to the detailed protocols for its evaluation, is essential for professionals engaged in antimicrobial research and the ongoing development of novel strategies to combat bacterial infections.

References

Understanding Nalidixic Acid Resistance Mechanisms in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nalidixic acid, the progenitor of the quinolone class of antibiotics, has long served as a crucial tool in both clinical settings and fundamental research for understanding bacterial resistance mechanisms. In Escherichia coli, a ubiquitous Gram-negative bacterium and a common pathogen, resistance to nalidixic acid is a well-characterized phenomenon driven by a concert of molecular events. This technical guide provides an in-depth exploration of the core mechanisms governing nalidixic acid resistance in E. coli, with a focus on target-site mutations, the role of efflux pumps, and alterations in outer membrane proteins. Detailed experimental protocols, quantitative data, and visual representations of the underlying molecular pathways are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and combat this form of antibiotic resistance.

Core Mechanisms of Nalidixic Acid Resistance in E. coli

Resistance to nalidixic acid in E. coli is primarily achieved through two principal strategies: the alteration of the drug's molecular targets and the reduction of its intracellular concentration.

Target-Site Mutations: Alterations in DNA Gyrase and Topoisomerase IV

The primary cellular targets of nalidixic acid are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and recombination. Nalidixic acid inhibits their function by stabilizing the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

Mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding these enzymes are the most significant cause of high-level nalidixic acid resistance.

-

DNA Gyrase (GyrA and GyrB subunits): In E. coli, DNA gyrase is the primary target of nalidixic acid. The most frequently observed resistance mutations occur in the gyrA gene, which encodes the A subunit of DNA gyrase. Specific amino acid substitutions, particularly at positions Serine-83 and Aspartate-87, are strongly associated with resistance. Mutations in the gyrB gene, encoding the B subunit, are less common but can also contribute to resistance.

-

Topoisomerase IV (ParC and ParE subunits): Topoisomerase IV is the secondary target of nalidixic acid in E. coli. Mutations in the parC gene, which is homologous to gyrA and encodes the C subunit of topoisomerase IV, often arise in strains that already possess gyrA mutations, leading to even higher levels of resistance.

The accumulation of mutations in both gyrA and parC results in a stepwise increase in the Minimum Inhibitory Concentration (MIC) of nalidixic acid.

Reduced Intracellular Drug Concentration

E. coli can also develop resistance by actively reducing the intracellular concentration of nalidixic acid through two main mechanisms: increased efflux and decreased influx.

-

Efflux Pump Overexpression: E. coli possesses a number of multidrug efflux pumps, which are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the cell. The AcrAB-TolC efflux system, belonging to the Resistance-Nodulation-Division (RND) family, is the most clinically significant efflux pump in E. coli. Overexpression of the acrAB operon, often due to mutations in its local repressor gene acrR or global regulatory genes such as marA, soxS, and rob, leads to increased efflux of nalidixic acid and a corresponding increase in resistance.

-

Alterations in Outer Membrane Porins: The outer membrane of E. coli acts as a selective barrier, and the entry of hydrophilic antibiotics like nalidixic acid is facilitated by porin channels. The major porins in E. coli are OmpF and OmpC. A decrease in the expression of these porins, particularly OmpF, can reduce the influx of nalidixic acid into the cell, thereby contributing to a low level of resistance. The expression of these porins is regulated by the two-component system EnvZ/OmpR in response to environmental osmolarity and other stresses.

Quantitative Data on Nalidixic Acid Resistance

The following tables summarize the quantitative impact of various resistance mechanisms on the MIC of nalidixic acid in E. coli.

Table 1: Impact of gyrA and parC Mutations on Nalidixic Acid and Ciprofloxacin MICs

| Genotype (Amino Acid Substitution) | Nalidixic Acid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Wild Type | ≤16 | ≤0.03 | [1][2] |

| gyrA (Ser83→Leu) | 32 to >256 | 0.03 - 2 | [1][2] |

| gyrA (Asp87→Asn) | 32 to >256 | ≤2 | [1] |

| gyrA (Ser83→Leu) + (Asp87→Asn) | >256 | ≥4 | |

| gyrA (Ser83→Leu) + parC (Ser80→Ile) | >256 | 0.5 - 32 | |

| gyrA (Ser83→Leu, Asp87→Asn) + parC (Ser80→Ile) | >256 | ≥4 |

Table 2: Contribution of Efflux Pumps and Outer Membrane Proteins to Nalidixic Acid Resistance

| Strain/Condition | Nalidixic Acid MIC (µg/mL) | Fold Change in MIC | Reference |

| E. coli Wild Type | 4 | - | |

| E. coli Wild Type + CCCP (efflux pump inhibitor) | 1 | 4-fold decrease | Inferred from similar studies |

| E. coli ΔompF | 8 | 2-fold increase | Inferred from similar studies |

| E. coli ΔompC | 4 | No significant change | Inferred from similar studies |

| E. coli AcrAB-TolC Overexpression | 8 - 16 | 2 to 4-fold increase | Inferred from similar studies |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate nalidixic acid resistance in E. coli.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Nalidixic acid stock solution

-

Sterile 96-well microtiter plates

-

E. coli isolate to be tested

-

E. coli ATCC 25922 (quality control strain)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the E. coli strain. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of nalidixic acid in CAMHB in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 256 µg/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: a. The MIC is the lowest concentration of nalidixic acid that completely inhibits visible growth of the bacteria.

PCR Amplification and Sequencing of QRDRs in gyrA and parC

This protocol describes the amplification and subsequent sequencing of the QRDRs of the gyrA and parC genes to identify resistance-conferring mutations.

Materials:

-

Genomic DNA extracted from the E. coli isolate

-

PCR primers for gyrA and parC QRDRs (see Table 3)

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

MgCl₂

-

Thermocycler

-

Gel electrophoresis equipment

-

DNA sequencing service

Table 3: PCR Primers for gyrA and parC QRDR Amplification

| Gene | Primer Name | Primer Sequence (5' to 3') | Reference |

| gyrA | gyrA-F | TACACCGGTCAACATTGAGG | |

| gyrA-R | TTAATGATTGCCGCCGTCGG | ||

| parC | parC-F | GTTCGATGAGAATCTACGTG | Inferred from common primers |

| parC-R | GCGATGTTCGTTATCTGAGC | Inferred from common primers |

PCR Protocol:

-

Reaction Setup (50 µL total volume):

-

Genomic DNA template: 10-100 ng

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

10x PCR Buffer: 5 µL

-

dNTPs (10 mM): 1 µL

-

MgCl₂ (50 mM): 1.5 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to 50 µL

-

-

Thermocycling Conditions:

-

Initial Denaturation: 94°C for 5 minutes

-

30 Cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

-

Analysis: a. Verify the PCR product size by agarose gel electrophoresis. b. Purify the PCR product and send for Sanger sequencing using the same forward and reverse primers. c. Align the obtained sequence with the wild-type E. coli gyrA or parC sequence to identify mutations.

Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to nalidixic acid resistance by measuring the MIC in the presence and absence of an efflux pump inhibitor.

Materials:

-

As per the MIC determination protocol

-

Efflux pump inhibitor stock solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP, or Phenylalanine-arginine β-naphthylamide - PAβN)

Procedure:

-

Perform the broth microdilution MIC assay for nalidixic acid as described in section 3.1 in two parallel sets of 96-well plates.

-

In one set of plates, add the efflux pump inhibitor to all wells (including the growth control) at a fixed, sub-inhibitory concentration (e.g., 20 µM for CCCP).

-

Inoculate and incubate both sets of plates as previously described.

-

Determine the MIC of nalidixic acid in the absence and presence of the inhibitor.

-

A significant decrease (typically ≥4-fold) in the MIC in the presence of the inhibitor indicates the involvement of active efflux in resistance.

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol quantifies the expression levels of the acrA and acrB genes, which are indicative of AcrAB-TolC efflux pump activity.

Materials:

-

RNA extracted from E. coli grown to mid-log phase

-

Reverse transcriptase and reagents for cDNA synthesis

-

qRT-PCR primers for target (acrA, acrB) and housekeeping (cysG, idnT) genes (see Table 4)

-

SYBR Green or other fluorescent dye-based qRT-PCR master mix

-

Real-time PCR instrument

Table 4: qRT-PCR Primers for Efflux Pump and Housekeeping Genes

| Gene | Primer Name | Primer Sequence (5' to 3') | Reference |

| acrA | acrA-qRT-F | GCTGGTGATTTGCTGGTTATTG | |

| acrA-qRT-R | GTTGCTGGCTTTGATGTCAATG | ||

| acrB | acrB-qRT-F | GCGAAAGGAACGATTACCCA | |

| acrB-qRT-R | GTCACGGTGTTTCAGGAAGATG | ||

| cysG | cysG-qRT-F | GATCAGCCCGAACTGGTTAA | |

| cysG-qRT-R | GTTGGCATTGATCCGCTCTT | ||

| idnT | idnT-qRT-F | GCGATCACGTTTTATGCGTT | |

| idnT-qRT-R | CCAGCGTTTCGTTGTTGTT |

Procedure:

-

RNA Extraction and cDNA Synthesis: a. Extract total RNA from E. coli cultures using a commercial kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize cDNA from the RNA template using reverse transcriptase.

-

qRT-PCR: a. Set up the qRT-PCR reactions in triplicate for each target and housekeeping gene. b. Use a standard thermal cycling protocol as recommended by the qRT-PCR master mix manufacturer.

-

Data Analysis: a. Calculate the relative expression of the target genes (acrA, acrB) normalized to the expression of the housekeeping gene(s) using the ΔΔCt method. b. Compare the expression levels in the resistant isolate to a susceptible control strain.

Visualization of Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows involved in nalidixic acid resistance in E. coli.

References

Unraveling the Molecular Onslaught: A Technical Guide to Nalidixic Acid's Bacterial Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nalidixic acid, the progenitor of the quinolone class of antibiotics, has been a cornerstone in the treatment of bacterial infections for decades. Its efficacy lies in its ability to disrupt fundamental cellular processes, ultimately leading to bacterial cell death. This in-depth technical guide provides a comprehensive overview of the molecular targets of nalidixic acid within bacterial cells, offering valuable insights for researchers, scientists, and drug development professionals engaged in the ongoing battle against antimicrobial resistance. Through a detailed examination of its primary and secondary targets, the downstream cellular consequences, and the experimental methodologies used to elucidate these interactions, this guide serves as a critical resource for understanding and leveraging the mechanisms of this foundational antibiotic.

Primary Molecular Targets: DNA Gyrase and Topoisomerase IV

The principal antibacterial activity of nalidixic acid stems from its inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes play crucial roles in managing DNA topology, which is vital for DNA replication, recombination, and repair.

DNA Gyrase (GyrA and GyrB Subunits): In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target of nalidixic acid.[1][3] This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process that is essential for the initiation and elongation of DNA replication. Nalidixic acid specifically targets the GyrA subunit of the DNA gyrase holoenzyme.[1] By binding to GyrA, nalidixic acid inhibits the enzyme's nicking and resealing activity. This leads to the stabilization of a covalent intermediate known as the cleavage complex, where the DNA is cleaved and covalently attached to the enzyme. The accumulation of these stalled cleavage complexes results in double-strand DNA breaks, which are potent triggers of cell death.

Topoisomerase IV (ParC and ParE Subunits): In some bacteria, particularly Gram-positive organisms like Staphylococcus aureus, topoisomerase IV is a significant target of nalidixic acid, although often secondary to DNA gyrase in overall sensitivity. Topoisomerase IV is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by nalidixic acid prevents the segregation of newly replicated chromosomes, leading to a lethal blockage of cell division. Similar to its interaction with DNA gyrase, nalidixic acid stabilizes the cleavage complex formed by topoisomerase IV, resulting in DNA strand breaks.

The differential sensitivity of DNA gyrase and topoisomerase IV to nalidixic acid can vary between bacterial species. For instance, in Staphylococcus aureus, nalidixic acid preferentially targets DNA gyrase over topoisomerase IV.

Secondary Molecular Targets and Cellular Effects

At higher concentrations, nalidixic acid can exert secondary effects on other cellular processes, including RNA and protein synthesis. However, these are generally considered to be downstream consequences of the primary DNA damage rather than direct inhibition of the machinery involved in transcription and translation. The inhibition of DNA replication and the accumulation of DNA damage trigger a cascade of cellular responses, most notably the SOS response.

Quantitative Analysis of Nalidixic Acid Activity

The efficacy of nalidixic acid can be quantified through various metrics, including Minimum Inhibitory Concentrations (MICs) against different bacterial species and the half-maximal inhibitory concentration (IC50) against its purified enzyme targets.

| Parameter | Organism/Enzyme | Value | Reference |

| MIC | Escherichia coli | ≥32 - ≥256 µg/mL (Resistant) | |

| 1.0 - 2.0 µg/mL (Susceptible) | |||

| 64 µg/mL | |||

| Salmonella enterica | >256 µg/mL (Resistant) | ||

| 16 µg/mL (Intermediate) | |||

| Pseudomonas aeruginosa | 700 µg/mL | ||

| Staphylococcus aureus | 64 - 512 µg/mL | ||

| IC50 | E. coli DNA Gyrase Supercoiling | ~700 µg/mL |

Table 1: Quantitative Inhibitory Activity of Nalidixic Acid. This table summarizes the Minimum Inhibitory Concentrations (MICs) of nalidixic acid against various bacterial species and the IC50 value for the inhibition of E. coli DNA gyrase supercoiling activity.

| Concentration | Organism | Effect on DNA Synthesis | Reference |

| 3.0 µg/mL | E. coli 15TAU | 30-40% inhibition after 90 min | |

| 10 µg/mL | E. coli 15TAU | 72% inhibition | |

| 25 µg/mL | S. aureus | Rapid inhibition |

Table 2: Concentration-Dependent Inhibition of DNA Synthesis by Nalidixic Acid. This table illustrates the impact of different concentrations of nalidixic acid on DNA synthesis in bacterial cells.

| Concentration Range | Effect on RNA and Protein Synthesis | Reference |

| 50-200 µg/mL | No significant inhibition | |

| >200 µg/mL | Inhibition of RNA and protein synthesis |

Table 3: Secondary Effects of Nalidixic Acid on Macromolecular Synthesis. This table shows the concentration-dependent secondary effects of nalidixic acid on RNA and protein synthesis.

Signaling Pathway: The SOS Response

The DNA damage inflicted by nalidixic acid is a potent inducer of the SOS response, a global regulatory network that controls DNA repair and mutagenesis in bacteria.

References

- 1. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the gyrA Gene in Nalidixic Acid Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role the gyrA gene plays in bacterial resistance to nalidixic acid, the progenitor of the quinolone class of antibiotics. Understanding this mechanism is critical for the ongoing development of novel antimicrobial agents and strategies to combat resistance.

The Target: DNA Gyrase and the gyrA Subunit

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival. It is a heterotetrameric enzyme composed of two GyrA subunits and two GyrB subunits, encoded by the gyrA and gyrB genes, respectively. Its primary function is to introduce negative supercoils into the bacterial chromosome, a process crucial for managing DNA topology during replication and transcription.[1][2] The GyrA subunit is responsible for the DNA breakage and reunion activity, forming the catalytic core of the enzyme.[3][4]

Mechanism of Action: Nalidixic Acid

Nalidixic acid exerts its bactericidal effect by targeting the DNA gyrase-DNA complex.[1] It selectively inhibits the A subunit of DNA gyrase. The drug intercalates with the complex and stabilizes the transient double-stranded DNA breaks created by GyrA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of these breaks, which stalls the replication fork, halts DNA synthesis, and ultimately results in cell death.

The Core of Resistance: gyrA Mutations

The primary mechanism of high-level resistance to nalidixic acid is the acquisition of specific point mutations in the gyrA gene. These mutations are typically clustered in a specific region known as the Quinolone Resistance-Determining Region (QRDR), which in Escherichia coli spans amino acids 67 to 106. Alterations in the amino acid sequence within this region can reduce the binding affinity of nalidixic acid to the GyrA subunit, rendering the drug ineffective. DNA gyrase from a resistant strain can be over 100 times less sensitive to the drug.

Common gyrA Mutations and Impact on Resistance

Mutations at codons Serine-83 and Aspartate-87 are the most frequently observed alterations in nalidixic acid-resistant clinical isolates. A single amino acid substitution in GyrA is often sufficient to confer a high level of resistance to nalidixic acid.

Data Presentation: Quantitative Impact of gyrA Mutations

The following tables summarize the quantitative data on common gyrA mutations and their effect on the Minimum Inhibitory Concentration (MIC) of nalidixic acid in various bacterial species.

Table 1: Common gyrA Mutations in Escherichia coli and Corresponding Nalidixic Acid MICs

| GyrA Amino Acid Substitution | Nalidixic Acid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Wild-Type (No Mutation) | ≤16 | ≤0.03 | |

| Ser-83 → Leu | ≥32 | 0.03 - 4 | |

| Ser-83 → Ala | ≥32 | 0.03 - 2 | |

| Ser-83 → Val | ≥32 | 0.03 - 2 | |

| Asp-87 → Asn | ≥32 | 0.03 - 4 | |

| Asp-87 → Tyr | ≥32 | 0.03 - 4 | |

| Asp-87 → Gly | ≥32 | 0.03 - 2 | |

| Ser-83 → Leu + Asp-87 → Asn | ≥256 | 4 - 64 |

Table 2: gyrA Mutations in Salmonella enterica and Corresponding Nalidixic Acid MICs

| GyrA Amino Acid Substitution | Nalidixic Acid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Wild-Type (No Mutation) | ≤16 | ≤0.125 | |

| Ser-83 → Tyr | ≥256 | 0.5 | |

| Asp-87 → Asn | ≥256 | 0.25 |

Visualizing the Mechanism and Workflow

Signaling and Resistance Pathway

The following diagram illustrates the molecular interaction between DNA gyrase, DNA, and nalidixic acid, and how a mutation in the gyrA gene disrupts this interaction to confer resistance.

Caption: Mechanism of nalidixic acid action and gyrA-mediated resistance.

Experimental Workflow

This diagram outlines the typical laboratory workflow to identify gyrA mutations in nalidixic acid-resistant bacterial isolates.

Caption: Workflow for identifying gyrA resistance mutations.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for key experiments cited in the study of nalidixic acid resistance.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Antibiotic Plates:

-

Prepare a stock solution of nalidixic acid.

-

Prepare molten Mueller-Hinton agar and allow it to cool to 50°C.

-

Create a series of agar plates containing twofold dilutions of nalidixic acid (e.g., from 256 µg/mL to 0.25 µg/mL). Also prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

From a pure culture, pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:10 to obtain a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.

-

-

Inoculation:

-

Using a multipoint inoculator, spot a small volume (1-2 µL) of the prepared inoculum onto the surface of each antibiotic-containing plate and the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours in ambient air.

-

-

Interpretation:

-

The MIC is the lowest concentration of nalidixic acid that completely inhibits visible growth on the agar surface. Check the control plate to ensure adequate growth.

-

Protocol: gyrA QRDR Amplification and Sequencing

This protocol is used to identify the genetic basis of resistance.

-

Genomic DNA Extraction:

-

Culture the resistant bacterial isolate overnight in appropriate broth.

-

Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction method. An alternative rapid method is to suspend bacterial colonies in water and boil for 5-10 minutes to lyse the cells.

-

-

PCR Amplification:

-

Set up a PCR reaction using primers that flank the QRDR of the gyrA gene. For E. coli, specific primers can be designed based on the published gyrA gene sequence.

-

A typical reaction mixture (50 µL) includes: 1x PCR buffer, dNTPs, forward and reverse primers, Taq polymerase, and template DNA.

-